molecular formula C15H20O3 B12592329 (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal CAS No. 648883-76-5

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal

Cat. No.: B12592329
CAS No.: 648883-76-5
M. Wt: 248.32 g/mol
InChI Key: YJSJUXYPNRIPKG-CYBMUJFWSA-N
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Description

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpent-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the protection of the phenol group with a methoxy group, followed by the formation of the enal through a series of reactions including aldol condensation and selective reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpentanoic acid.

    Reduction: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Properties

CAS No.

648883-76-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4R)-5-[(4-methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal

InChI

InChI=1S/C15H20O3/c1-12(9-16)8-13(2)10-18-11-14-4-6-15(17-3)7-5-14/h4-9,13H,10-11H2,1-3H3/t13-/m1/s1

InChI Key

YJSJUXYPNRIPKG-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H](COCC1=CC=C(C=C1)OC)C=C(C)C=O

Canonical SMILES

CC(COCC1=CC=C(C=C1)OC)C=C(C)C=O

Origin of Product

United States

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